N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, a phenyl group, and a 2-chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Reacting 2-chlorobenzoyl chloride with N-phenylpiperidine-1-carboxamide: in a suitable solvent.
Neutralizing the reaction mixture: with a base.
Purifying the product: through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), and low temperatures (0-25°C).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.
Major Products
Substitution Reactions: Substituted amides or thiol derivatives.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: N-oxide derivatives.
Scientific Research Applications
N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can:
Inhibit enzyme activity: by binding to the active site of enzymes.
Modulate receptor activity: by interacting with receptor proteins on cell surfaces.
Disrupt cellular processes: by interfering with the function of key proteins and pathways.
Comparison with Similar Compounds
N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorobenzoyl)-N-methylpiperidine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group.
N-(2-chlorobenzoyl)-N-phenylmorpholine-1-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(2-chlorobenzoyl)-N-phenylpyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFKZOZNRDSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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